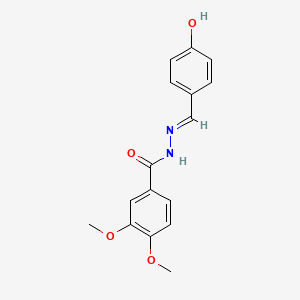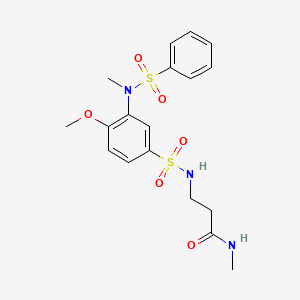![molecular formula C17H18Cl2N2O3S B2549030 N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide CAS No. 612048-18-7](/img/structure/B2549030.png)
N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide is a chemical entity that is likely to exhibit interesting properties due to the presence of chlorophenyl and sulfonamide groups. While the specific compound is not directly studied in the provided papers, related structures have been analyzed, which can give insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been explored in the literature. For instance, the synthesis of 1,2,4-triazine-containing sulfonamide derivatives has been achieved and characterized by various methods, including spectroscopic and X-ray diffraction techniques . Although the exact synthesis route for N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the sulfonamide derivatives mentioned.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is known to exhibit tautomerism, as seen in the sulfonamide-sulfonimide tautomerism of the synthesized 1,2,4-triazine derivatives . Such tautomerism could also be relevant for the compound , potentially affecting its reactivity and interactions. The presence of chlorophenyl groups in the compound may influence its conformation and the overall molecular geometry, as observed in related compounds .
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be influenced by the presence of substituents and the solvent environment. Theoretical calculations suggest that different tautomeric forms can co-exist, with the sulfonamide form being predominant in various solvents, and the participation of the sulfonimide form increasing with solvent polarity . This information could be extrapolated to predict the reactivity of N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are often characterized by their intermolecular interactions, such as hydrogen bonding. For example, the 4-chloro derivative of a benzothiazine compound forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . These interactions are crucial in stabilizing the molecular structure and can affect properties like solubility, melting point, and crystallinity. Similar interactions may be expected for N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide, influencing its physical and chemical behavior.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Researchers have explored the role of similar β-oxoanilides in the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, highlighting the compound's utility in generating diverse heterocyclic compounds which are critical in drug development and material science (Hussein, Harb, & Mousa, 2008).
Environmental Applications
Studies have demonstrated the synthesis of aromatic polyamides and polythioamides with pendant chlorobenzylidine rings for the adsorption of heavy metal ions from aqueous solutions. This research suggests potential environmental applications of such compounds in water purification and the removal of toxic metals (Ravikumar et al., 2011).
Potential Pharmaceutical Applications
A series of N-substituted derivatives of a compound structurally related to "N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide" was synthesized to evaluate new drug candidates for Alzheimer’s disease. This underlines the importance of such compounds in medicinal chemistry for the development of therapeutics against neurodegenerative diseases (Rehman et al., 2018).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-21(25(23,24)16-10-6-14(19)7-11-16)12-2-3-17(22)20-15-8-4-13(18)5-9-15/h4-11H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYYJDQEAJCIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)
![1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2548953.png)
![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)
![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)
![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

